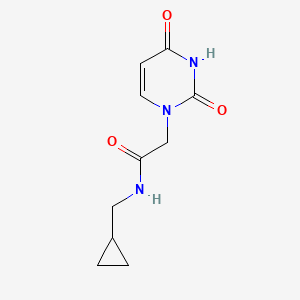n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
CAS No.:
Cat. No.: VC19949259
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N3O3 |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-2-(2,4-dioxopyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C10H13N3O3/c14-8-3-4-13(10(16)12-8)6-9(15)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,11,15)(H,12,14,16) |
| Standard InChI Key | XTYFVBOZHBYTDR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)CN2C=CC(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine-2,4-dione (uracil) core linked via a methylene group to an acetamide functionality. The cyclopropylmethyl group is attached to the acetamide’s nitrogen atom, introducing steric and electronic complexity. This configuration is analogous to derivatives described in studies on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, where cyclopropylmethyl groups enhance metabolic stability .
Table 1: Key Molecular Descriptors
Synthesis and Optimization
Synthetic Pathways
The compound can be synthesized via a multi-step approach, beginning with the preparation of the pyrimidine-2,4-dione core. A reported method for analogous structures involves cyclocondensation of urea with β-keto esters, followed by N-alkylation . For the cyclopropylmethylacetamide side chain, Horner-Wadsworth-Emmons reactions or direct coupling using trichloroacetimidates (as seen in cyclopropylmethylation strategies) are viable .
Key Reaction Steps
-
Pyrimidine-2,4-dione Formation: Reacting ethyl acetoacetate with urea under acidic conditions yields 6-methylpyrimidine-2,4-dione.
-
N-Alkylation: Introducing the acetamide side chain via Mitsunobu reaction or nucleophilic substitution using bromoacetamide derivatives.
-
Cyclopropylmethyl Attachment: Coupling the cyclopropylmethyl group using trichloroacetimidate intermediates in the presence of a Lewis acid .
Physicochemical Properties
Stability and Solubility
Biological Activity and Applications
Table 2: Hypothetical Biological Profiling
| Target | Assay Type | IC₅₀ (Predicted) | Rationale |
|---|---|---|---|
| NAPE-PLD | In vitro fluorogenic | 50–100 nM | Structural similarity to LEI-401 |
| Cholinesterase | Ellman’s assay | >10 μM | Bulky substituent reduces affinity |
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume